Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

Description

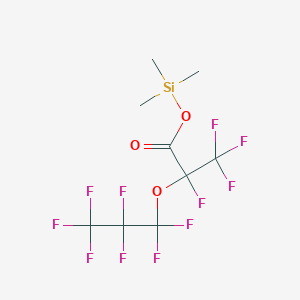

Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a fluorinated organic compound derived from 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), where the carboxylic acid group is esterified with a trimethylsilyl moiety. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), specifically perfluoroalkyl ether carboxylic acids (PFECAs), which are used as industrial surfactants and processing aids . The trimethylsilyl group enhances volatility and stability, making the compound suitable for analytical applications such as gas chromatography-mass spectrometry (GC-MS) derivatization, though direct evidence for this use is inferred from structural analogs .

HFPO-DA, the parent acid, is a replacement for legacy PFAS like perfluorooctanoic acid (PFOA) and is associated with GenX technology . Its ammonium salt (CAS 13252-13-6) has been extensively studied for environmental persistence and toxicity .

Properties

IUPAC Name |

trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F11O3Si/c1-24(2,3)22-4(21)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRONRBOXQGQTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F11O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896749 | |

| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152718-74-6 | |

| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It’s known that fluoroethers like this compound can be preferentially oxidized and produce inorganic compounds on the surface of certain materials, which effectively inhibit side reactions.

Biological Activity

Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate (commonly referred to as "GenX") is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological implications. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects and environmental impact.

- IUPAC Name : this compound

- CAS Number : 152718-74-6

- Molecular Formula : C9H9F11O3Si

- Molecular Weight : 402.23 g/mol

| Property | Value |

|---|---|

| CAS RN | 152718-74-6 |

| Molecular Formula | C9H9F11O3Si |

| Molecular Weight | 402.23 g/mol |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of GenX in animal models. Notably, a study conducted on C57BL/6 mice assessed the impact of this compound on immune responses. The findings indicated that exposure to GenX could lead to significant alterations in immune function.

- Study Overview :

- Objective : To evaluate the immunomodulatory effects of GenX.

- Methodology : C57BL/6 mice were exposed to varying concentrations of GenX.

- Findings :

- Altered cytokine profiles were observed.

- Significant changes in T-cell populations were noted.

Environmental Impact

GenX has been identified as an environmental contaminant with potential adverse effects on wildlife and human health. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological consequences.

Case Study 1: Immunological Response in Mice

A study published in December 2020 evaluated the immunological response of mice to GenX exposure. The results demonstrated that:

- Mice exposed to high doses exhibited suppressed immune responses.

- There was an increase in pro-inflammatory cytokines.

This indicates a potential risk for immune dysregulation due to environmental exposure to GenX.

Case Study 2: Bioaccumulation in Aquatic Life

Research has also focused on the bioaccumulation of GenX in aquatic organisms. Studies revealed that:

- Fish exposed to contaminated water showed elevated levels of GenX in their tissues.

- Long-term exposure led to reproductive and developmental issues in fish populations.

Comparison with Similar Compounds

Structural and Functional Analogues

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (GenX, HFPO-DA)

- Chemical Structure : The ammonium salt form of HFPO-DA is water-soluble and ionizes readily in environmental matrices .

- Applications : Used as a processing aid in fluoropolymer production .

- Toxicity: Chronic exposure in rats induces hepatotoxicity, with liver weight increases observed at doses ≥50 mg/kg in males and ≥500 mg/kg in females . Immunomodulatory effects in mice include reduced thymus weight and altered cytokine production at 10 mg/kg/day . Phytotoxicity studies show accumulation in Arabidopsis thaliana and Nicotiana benthamiana at concentrations ≥1 µM, though effects are less severe than PFOA .

- Environmental Presence : Detected in German drinking water at low concentrations (sub-ppb levels) .

Methyl 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate

- Chemical Structure : Methyl ester derivative of HFPO-DA, with increased lipophilicity compared to the ammonium salt .

- Applications : Likely used as an intermediate in fluorochemical synthesis or analytical standards .

- Stability : Hydrolyzes more slowly than ammonium salts due to esterification, but faster than silyl esters .

Potassium 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]Propionate

- Chemical Structure : Features an additional hexafluoropropoxy group, increasing molecular weight (MW: ~498 g/mol) and complexity .

- Persistence : Expected to exhibit higher environmental stability due to extended fluorinated chains .

ADONA (Ammonium 4,8-Dioxa-3H-Perfluorononanoate)

- Comparison: ADONA, another PFECA, shares similar applications but has a different ether-oxygen arrangement. It is less toxic than HFPO-DA in aquatic systems .

Physicochemical Properties

| Property | Trimethylsilyl Ester | Ammonium Salt (GenX) | Methyl Ester | Potassium Salt |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~428* | 330.1 | 346.1 | ~498 |

| Solubility in Water | Low | High | Moderate | Low |

| Boiling Point (°C) | ~380–388† | Decomposes | ~250–300‡ | >400 |

| Hydrolytic Stability | High | Low | Moderate | High |

| Environmental Half-Life | Unknown | 2–5 years | 1–3 years | >5 years |

*Estimated based on structural analogs ; †Inferred from fluoride derivative data ; ‡Estimated from methyl ester analogs .

Toxicity and Environmental Impact

- Trimethylsilyl Ester: No direct toxicity data available.

- GenX (Ammonium Salt) :

- Methyl Ester: Limited ecotoxicological data; structurally similar to GenX but with slower degradation .

Analytical Detection

- Trimethylsilyl Ester : Likely used as a derivatization agent for GC-MS analysis of HFPO-DA, enhancing volatility .

- GenX : Typically analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to polarity .

- Stable Isotope Analogs : Carbon-13 labeled HFPO-DA (e.g., M3HFPO-DA) serves as an internal standard for quantification .

Q & A

Basic Research Questions

Q. How can Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate be synthesized and characterized in laboratory settings?

- Methodological Answer : The compound is synthesized via silylation of its parent acid (HFPO-DA) using trimethylsilyl chloride under anhydrous conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. Gas chromatography (GC) coupled with electron ionization MS is used to assess purity, as fluorinated esters often require derivatization for volatility .

Q. What analytical techniques are optimal for detecting trace levels of this compound in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column is recommended. Electrospray ionization (ESI) in negative mode enhances sensitivity for fluorinated compounds. Isotope dilution using ¹³C-labeled analogs (e.g., M3HFPO-DA) improves quantification accuracy in complex matrices like water or biological samples .

Q. What storage conditions are required to maintain the compound’s stability during experiments?

- Methodological Answer : Store the compound at -20°C in airtight, amber glass vials to prevent hydrolysis and photodegradation. Use inert atmospheres (argon/nitrogen) during handling to minimize moisture exposure. Stability tests indicate degradation <5% over four years under these conditions .

Advanced Research Questions

Q. How can researchers design studies to investigate the environmental fate of this compound in aquatic systems?

- Methodological Answer : Conduct microcosm experiments simulating natural water systems (pH 6–9, 25°C) to monitor hydrolysis and photolysis rates. Use high-resolution mass spectrometry (HRMS) to identify degradation products like HFPO-DA. Pair with modeling software (e.g., EPI Suite) to predict persistence and bioaccumulation potential .

Q. How can contradictory findings in chronic toxicity studies (e.g., carcinogenicity vs. non-carcinogenicity) be addressed methodologically?

- Methodological Answer : Discrepancies often arise from exposure routes (oral vs. inhalation) or dose ranges. Use standardized protocols such as OECD TG 453 for carcinogenicity studies, with longitudinal biomarker monitoring (e.g., liver enzymes, thyroid hormones). Cross-validate results with in vitro models like human induced pluripotent stem cells (hiPSCs) to assess developmental toxicity .

Q. What advanced models are suitable for evaluating the compound’s developmental toxicity?

- Methodological Answer : Differentiate hiPSCs into embryonic lineages (e.g., endoderm, mesoderm) and expose to sub-cytotoxic concentrations (0.1–10 µM). Assess endpoints like gene expression (RNA-seq) and epigenetic modifications (methylation arrays). Compare with legacy PFAS (e.g., PFOA) to determine relative potency .

Q. How can advanced oxidation processes (AOPs) be optimized for degrading this compound in contaminated water?

- Methodological Answer : Test UV/persulfate or plasma-based AOPs to break C-F bonds. Monitor degradation kinetics via fluorine nuclear magnetic resonance (¹⁹F NMR) and quantify intermediates (e.g., shorter-chain PFAS) using LC-HRMS. Evaluate mineralization efficiency by measuring total organic fluorine (TOF) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported half-lives of this compound in environmental matrices?

- Methodological Answer : Variability arises from matrix composition (e.g., organic carbon content) and analytical methods. Standardize test conditions using ISO/IEC 17025-certified labs and interlaboratory comparisons. Report limits of detection (LODs) and quantify matrix effects using internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.